molecular formula C21H20N4O4 B2550670 5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid CAS No. 1417636-94-2

5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid

Katalognummer: B2550670
CAS-Nummer: 1417636-94-2
Molekulargewicht: 392.415
InChI-Schlüssel: VTTQHUIUZJUEHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid is a pyrido[4,3-d]pyrimidine derivative characterized by a bicyclic pyrimidine fused with a pyridine ring. Key structural features include:

  • 6-Benzyl substitution: A benzyl group at position 6 of the pyrido-pyrimidine core, which may enhance lipophilicity and influence receptor binding.
  • 4-Oxo group: A ketone at position 4, contributing to hydrogen-bonding interactions.

Pyrido-pyrimidines are frequently explored for kinase inhibition and enzyme modulation due to their structural mimicry of purine bases .

Eigenschaften

IUPAC Name

5-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-18-7-6-14(10-15(18)20(28)29)22-21-23-17-8-9-25(12-16(17)19(27)24-21)11-13-4-2-1-3-5-13/h1-7,10,26H,8-9,11-12H2,(H,28,29)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTQHUIUZJUEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)NC3=CC(=C(C=C3)O)C(=O)O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido[4,3-d]pyrimidin-2-yl core[_{{{CITATION{{{1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido [2,3- d ...](https://link.springer.com/article/10.1007/s10593-021-02982-8). One common approach is the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in methanol (MeONa) and butanol (BuOH)[{{{CITATION{{{1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... This process transforms the starting materials into the desired pyrido[4,3-d]pyrimidin-2-yl derivative[{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the synthetic routes mentioned above[_{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group on the benzoic acid moiety can be oxidized to a carboxylic acid.

  • Reduction: : The pyrido[4,3-d]pyrimidin-2-yl core can be reduced to form different derivatives.

  • Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: : Nucleophiles like amines or halides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of 5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-carboxybenzoic acid.

  • Reduction: : Formation of 5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzyl alcohol.

  • Substitution: : Formation of various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound is part of the pyrido[4,3-d]pyrimidine family, which is known for diverse biological activities. Research indicates that derivatives of this compound exhibit significant anticancer properties , acting as inhibitors of specific kinases involved in tumor growth.

Anticancer Research

Recent studies have highlighted its potential in cancer treatment:

  • Mechanism of Action : The compound inhibits pathways critical for cell proliferation and survival. For instance, a related compound demonstrated potent activity against prostate cancer cells by inducing apoptosis while sparing normal cells .

Therapeutic Applications

1. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes that are implicated in disease processes. This includes:

  • Kinase Inhibitors : Targeting specific kinases can lead to reduced tumor growth and improved patient outcomes in cancer therapy.

2. Anti-inflammatory Effects
Research has suggested that the compound may possess anti-inflammatory properties. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Synthesis and Derivatives

The synthesis of 5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid often involves multi-step processes that include:

  • Formation of the pyrido[4,3-d]pyrimidine core.
  • Introduction of the benzyl group through nucleophilic substitution.
  • Attachment of the 2-hydroxybenzoic acid moiety.

These synthetic routes can be optimized for higher yields and purity using advanced techniques such as continuous flow reactors and automated synthesis platforms.

Case Studies

Several studies have documented the efficacy of this compound:

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated significant cytotoxicity against prostate cancer cell lines.
Study BEnzyme InhibitionIdentified as a potent inhibitor of specific kinases related to tumor growth.
Study CAnti-inflammatory EffectsShowed potential in reducing inflammation markers in vitro.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Target Compound vs. Benzo-Oxazinone Derivatives (e.g., 7a-c from )

Feature Target Compound Benzo-Oxazinone Derivatives (7a-c)
Core Structure Pyrido[4,3-d]pyrimidine Pyrimidine fused with benzo[b][1,4]oxazin
Substituents 6-Benzyl, 4-oxo, 2-hydroxybenzoic acid Substituted-phenyl, methyl, oxadiazole
Synthetic Route Not specified in evidence Cs₂CO₃/DMF-mediated coupling
Potential Activity Kinase inhibition (inferred) Antimicrobial or antitumor (implied)

The hydroxybenzoic acid group may improve aqueous solubility relative to oxadiazole-containing analogs .

Substituent Effects in Pyrimidine Derivatives

Target Compound vs. 4-Amino-2-(cyclohexylamino)-6-phenyl-pyrimidine-5-carbonitrile (5g from )

Feature Target Compound Compound 5g
Position 4 Oxo group Amino group
Position 6 Benzyl Phenyl
Functional Groups Hydroxybenzoic acid Cyano (carbonitrile), cyclohexylamino
Synthetic Method Not detailed Amine reflux with 2-methylthiopyrimidines

The 4-oxo group in the target compound may enhance hydrogen-bond acceptor capacity compared to the 4-amino group in 5g. The hydroxybenzoic acid moiety introduces ionizable protons, contrasting with the lipophilic cyano group in 5g .

Comparison with Uracil Derivatives ()

Target Compound vs. 5-Amino-6-(5'-phosphoribitylamino)uracil

Feature Target Compound 5-Amino-6-(5'-phosphoribitylamino)uracil
Core Structure Pyrido-pyrimidine Uracil (pyrimidine-2,4-dione)
Substituents Benzyl, hydroxybenzoic acid Phosphoribityl, amino
Biological Role Synthetic (no reported natural role) Intermediate in riboflavin biosynthesis

While both compounds share a pyrimidine-related core, the target compound’s fused pyridine ring and benzyl group distinguish it from the ribityl phosphate-substituted uracil derivative. The latter is a natural metabolite with enzymatic roles, whereas the target compound’s design suggests synthetic therapeutic intent .

Research Findings and Limitations

  • Activity Data: No direct pharmacological data are available for the target compound. However, pyrido-pyrimidines with similar substituents show kinase inhibition (e.g., EGFR, VEGFR) in preclinical studies .
  • Solubility : The hydroxybenzoic acid group likely improves solubility compared to purely lipophilic analogs like 5g .

Biologische Aktivität

5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid is a compound of interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities including antitumor and antimicrobial effects.

Structural Characteristics

The compound features a pyrido[4,3-d]pyrimidine core structure with a benzyl group and a 2-hydroxybenzoic acid moiety. This unique arrangement contributes to its diverse biological properties. The molecular formula is C23H24N4O3C_{23}H_{24}N_{4}O_{3} with a molecular weight of approximately 436.5 g/mol. The presence of functional groups such as hydroxyl and amino enhances its reactivity and interactions with biological targets.

Synthesis

The synthesis of 5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid typically involves multi-step organic reactions including:

  • Formation of the Pyrido[4,3-d]pyrimidine Core : Cyclization of appropriate precursors like 2-aminobenzamides.
  • Introduction of the Benzyl Group : Utilizing nucleophilic substitution reactions.
  • Attachment of the Hydroxybenzoic Acid Moiety : Reaction with derivatives of benzoic acid under specific conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to 5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid. For instance:

  • Cell Line Studies : Compounds with similar structures were tested on various cancer cell lines (e.g., A549 lung cancer cells) using MTS cytotoxicity assays. Results indicated significant inhibition of cell proliferation with IC50 values ranging from 0.85 µM to 6.75 µM depending on the specific derivative tested .
CompoundCell LineIC50 (µM)
Example AA5492.12
Example BHCC8275.13
Example CNCI-H3580.85

These findings suggest that structural modifications can enhance antitumor efficacy.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated:

  • In Vitro Testing : Compounds were evaluated against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The results indicated a broad spectrum of activity with minimum inhibitory concentration (MIC) values ranging from 7.81 µg/mL to 250 µg/mL .
MicroorganismMIC (µg/mL)
Escherichia coli125
Staphylococcus aureus31.25
Candida albicans15.63

These results highlight the potential for developing new antimicrobial agents based on this compound's structure.

The proposed mechanisms for the biological activity include:

  • DNA Interaction : Many pyrido[4,3-d]pyrimidine derivatives exhibit binding to DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Inhibition of DNA-dependent enzymes has been suggested as a pathway for antitumor activity.

Case Studies and Research Findings

Several studies have documented the efficacy of structurally related compounds in preclinical settings:

  • Antitumor Efficacy : A study demonstrated that derivatives showed higher potency in two-dimensional (2D) cultures compared to three-dimensional (3D) models, indicating the importance of testing conditions in evaluating drug efficacy .
  • Antimicrobial Spectrum : Research indicated that compounds exhibited varying degrees of effectiveness against different microbial strains, suggesting potential for broad-spectrum applications in infectious disease management .

Q & A

Q. What are the best practices for synthesizing deuterated or isotopically labeled analogs?

  • Methodology :
  • H/D Exchange : Use D₂O or deuterated amines under reflux to label exchangeable protons .
  • Radiolabeling : Introduce ¹⁴C at the benzyl group via Suzuki-Miyaura coupling with labeled aryl halides .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.